molecular formula C9H3Br2NO2 B3062177 6,7-Dibromoquinoline-5,8-dione CAS No. 18633-05-1

6,7-Dibromoquinoline-5,8-dione

Cat. No.: B3062177
CAS No.: 18633-05-1
M. Wt: 316.93 g/mol
InChI Key: CPZKOUMVYNIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromoquinoline-5,8-dione is an organic compound belonging to the quinoline family It is characterized by the presence of two bromine atoms at the 6th and 7th positions and a quinoline-5,8-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromoquinoline-5,8-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Terminal Alkynes: React with this compound to form alkynyl derivatives.

    Oxidizing Agents: Used in the final oxidation step during synthesis.

Major Products

Scientific Research Applications

6,7-Dibromoquinoline-5,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dibromoquinoline-5,8-dione involves its interaction with molecular targets in cells. The compound can inhibit the growth of tumor cells by interfering with cellular processes and pathways essential for cell proliferation . It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromoquinoline-5,8-dione is unique due to the presence of bromine atoms at the 6th and 7th positions, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

6,7-dibromoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZKOUMVYNIHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292366
Record name 6,7-dibromoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18633-05-1
Record name NSC82128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dibromoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dibromoquinoline-5,8-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBN9K78MS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 2
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 3
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 4
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 5
6,7-Dibromoquinoline-5,8-dione
Reactant of Route 6
6,7-Dibromoquinoline-5,8-dione
Customer
Q & A

Q1: What is the significance of 6,7-dibromoquinoline-5,8-dione in organic synthesis?

A1: this compound serves as a crucial intermediate in synthesizing diverse quinoline derivatives. Its importance stems from the reactivity of the bromine atoms, which can undergo various transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [, , ]. These reactions enable the introduction of various aryl and alkynyl substituents at the 6 and 7 positions of the quinoline-5,8-dione core.

Q2: How is this compound typically synthesized?

A2: A common synthetic route involves a multi-step process starting from 8-hydroxyquinoline [, , ]. This process includes nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, and finally, oxidation to yield the desired this compound.

Q3: What are the key spectroscopic characteristics of this compound?

A3: The synthesized derivatives of this compound are characterized using a variety of spectroscopic techniques. These include UV/Visible spectrophotometry, Fourier Transform-Infrared (FT-IR) Spectroscopy, and 1H and 13C-NMR Spectroscopy [, , ]. These techniques help confirm the structure and purity of the synthesized compounds.

Q4: What are the potential applications of this compound derivatives?

A4: Studies have explored the antimicrobial activities of various alkynyl and aryl derivatives of quinoline-5,8-dione, synthesized using this compound as a precursor [, ]. These derivatives have shown promising in vitro activity against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa [, ]. Further research is needed to investigate their potential as therapeutic agents.

Q5: Are there alternative synthetic routes to 6,7-dibromoquinoline-5,8-diones?

A5: While the multi-step synthesis from 8-hydroxyquinoline is common, research has focused on developing new efficient syntheses of 6,7-dibromoquinoline-5,8-diones []. This exploration aims to optimize the synthesis by potentially reducing the number of steps, improving yields, and using more readily available starting materials.

Q6: Beyond antimicrobial activity, are there other areas exploring the use of this compound derivatives?

A6: The unique structure and reactivity of this compound derivatives make them attractive building blocks for various applications. For example, they have been used to synthesize complex heterocyclic systems, including aza derivatives of angular and complex phenothiazine rings, which are of interest for their potential optical and electronic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.